molecular formula C23H21N3O3S B2507630 ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 2034585-21-0

ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B2507630
CAS No.: 2034585-21-0
M. Wt: 419.5
InChI Key: WXAFFUFFOXKJQN-UHFFFAOYSA-N
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Description

Ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Cyclization Reactions:

  • A study on ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate, a structurally similar compound, demonstrated its potential in creating new 5-substituted pyrazolopyrimidin-4-ones. This includes synthesis through reactions with various reagents and has shown to increase the reactivity of cellobiase, indicating a potential application in enzymatic activity modulation (Abd & Gawaad, 2008).

2. Biological Activity:

  • Compounds similar to ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate have shown significant biological activity. A study by Youssef et al. (2011) on ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate revealed excellent biocidal properties against both Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi (Youssef et al., 2011).

3. Structural Analysis and Characterization:

  • Research on ethyl 2-diethylamino-4-oxo-3,5-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, a compound with structural similarities, involved detailed structural analysis. This included studying the crystal packing features and hydrogen bonding, which are crucial for understanding the physical and chemical properties of such compounds (Gao et al., 2011).

4. Synthesis of Novel Derivatives:

  • Studies have explored the synthesis of novel derivatives from similar compounds. For instance, research by He et al. (2014) developed an efficient method for synthesizing ethyl 2-amino/aryloxy-3-aryl-4-oxo-5-phenyl-4,5dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate derivatives. These derivatives could have potential applications in various fields of chemistry and pharmacology (He et al., 2014).

5. Molecular Docking Studies:

  • El-Azab et al. (2016) conducted molecular docking studies on a related compound, ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, suggesting its potential inhibitory activity against pyrrole inhibitor. Such studies are significant in drug discovery and molecular biology (El-Azab et al., 2016).

Future Directions

The future directions for research into “ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . There is potential for these compounds to be developed as treatments for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Properties

IUPAC Name

ethyl 2-[[3-(4-methylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-29-19(27)14-30-23-25-20-18(16-7-5-4-6-8-16)13-24-21(20)22(28)26(23)17-11-9-15(2)10-12-17/h4-13,24H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAFFUFFOXKJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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